Cas no 1289070-32-1 (4-Bromo-3-methoxypicolinaldehyde)

4-Bromo-3-methoxypicolinaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-methoxypicolinaldehyde
- 4-bromo-3-methoxypyridine-2-carbaldehyde
- 2-Pyridinecarboxaldehyde, 4-bromo-3-methoxy-
- AKOS022173322
- DTXSID40856821
- DB-316356
- 1289070-32-1
-
- インチ: InChI=1S/C7H6BrNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-4H,1H3
- InChIKey: GNHNIUNSQCXNNL-UHFFFAOYSA-N
- SMILES: COC1=C(C=CN=C1C=O)Br
計算された属性
- 精确分子量: 214.95819g/mol
- 同位素质量: 214.95819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- XLogP3: 1.3
4-Bromo-3-methoxypicolinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177716-1g |
4-bromo-3-methoxypicolinaldehyde |
1289070-32-1 | 95% | 1g |
$635 | 2022-06-13 | |
Chemenu | CM177716-1g |
4-bromo-3-methoxypicolinaldehyde |
1289070-32-1 | 95% | 1g |
$635 | 2021-08-05 | |
Alichem | A029013118-250mg |
4-Bromo-3-methoxypicolinaldehyde |
1289070-32-1 | 95% | 250mg |
$1,019.20 | 2022-04-03 | |
Alichem | A029013118-1g |
4-Bromo-3-methoxypicolinaldehyde |
1289070-32-1 | 95% | 1g |
$2,952.90 | 2022-04-03 |
4-Bromo-3-methoxypicolinaldehyde 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
4-Bromo-3-methoxypicolinaldehydeに関する追加情報
Recent Advances in the Application of 4-Bromo-3-methoxypicolinaldehyde (CAS: 1289070-32-1) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-3-methoxypicolinaldehyde (CAS: 1289070-32-1) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of medicinal chemistry and chemical biology. This heterocyclic aldehyde derivative has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a building block for the development of kinase inhibitors, antimicrobial agents, and other therapeutically relevant compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Bromo-3-methoxypicolinaldehyde in the synthesis of potent and selective JAK2 inhibitors. The researchers utilized this compound as a crucial intermediate in constructing the picolinamide core structure, which showed remarkable inhibitory activity against JAK2 with an IC50 value of 3.2 nM. The study emphasized the compound's importance in achieving optimal molecular geometry for target binding.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 4-Bromo-3-methoxypicolinaldehyde in developing novel quorum sensing inhibitors. The bromine atom at the 4-position and the methoxy group at the 3-position were found to be critical for the compound's ability to disrupt bacterial communication pathways, particularly in Pseudomonas aeruginosa biofilms.
The synthetic versatility of 1289070-32-1 has been further demonstrated in a 2024 Nature Communications paper, where it served as a key precursor for the development of PROTAC (Proteolysis Targeting Chimera) molecules. Researchers successfully incorporated this building block into heterobifunctional degraders targeting estrogen receptors, achieving significant degradation efficiency (DC50 = 12 nM) in breast cancer cell lines.
Recent analytical advancements have also improved the characterization of 4-Bromo-3-methoxypicolinaldehyde. A 2023 study in Analytical Chemistry introduced a novel LC-MS/MS method for quantifying this compound and its derivatives in complex biological matrices, with a detection limit of 0.1 ng/mL. This methodological improvement has facilitated more accurate pharmacokinetic studies of drugs derived from this intermediate.
The commercial availability and synthetic accessibility of 4-Bromo-3-methoxypicolinaldehyde have made it increasingly popular in high-throughput screening libraries. A 2024 market analysis report indicated a 35% year-over-year increase in demand for this compound, particularly from pharmaceutical companies focusing on kinase-targeted therapies and anti-inflammatory drug development.
Looking forward, researchers anticipate expanding applications of 1289070-32-1 in covalent inhibitor design and targeted protein degradation platforms. Its unique electronic properties and spatial arrangement make it particularly suitable for developing warhead components in covalent drugs and as a linker element in bifunctional molecules. Ongoing studies are exploring its potential in CNS drug development, leveraging its ability to cross the blood-brain barrier when incorporated into certain molecular frameworks.
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